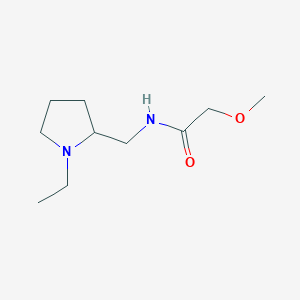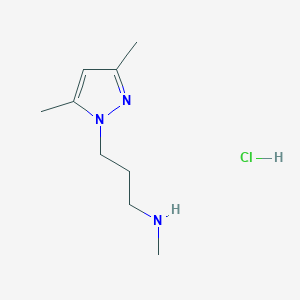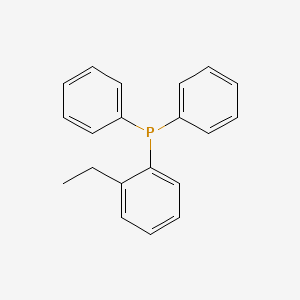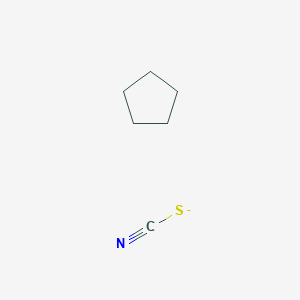![molecular formula C14H11ClN2O B14912227 4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14912227.png)
4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline is a compound that belongs to the class of benzoxazole derivatives. . The compound features a benzoxazole ring substituted with a chlorine atom at the 5-position and an aniline group at the 2-position, making it a unique structure with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline typically involves the formation of the benzoxazole ring followed by the introduction of the aniline group. One common method involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole ring. The chlorination at the 5-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and the use of catalysts to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzoxazole derivatives. Its combination of a chlorine atom and an aniline group makes it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C14H11ClN2O |
|---|---|
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
4-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline |
InChI |
InChI=1S/C14H11ClN2O/c1-8-6-9(2-4-11(8)16)14-17-12-7-10(15)3-5-13(12)18-14/h2-7H,16H2,1H3 |
Clé InChI |
ODFOJQOHEBICPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Ethylaminomethyl)cyclobutyl]methanol](/img/structure/B14912157.png)




![N,N-diethyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B14912189.png)


![dicyclohexyl-[2-[2-(4-methoxyphenyl)-6-(4-methylphenyl)phenyl]phenyl]phosphane](/img/structure/B14912225.png)
![6-((1h-Benzo[d]imidazol-2-yl)thio)nicotinonitrile](/img/structure/B14912231.png)



